molecular formula C12H15BrN2O3S B7108827 N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide

N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide

Cat. No.: B7108827
M. Wt: 347.23 g/mol
InChI Key: VEBWKONMBMQPNE-UHFFFAOYSA-N
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Description

N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing carboxamides This compound is characterized by its unique structure, which includes a brominated pyridine ring, a methylsulfonyl group, and a cyclobutane carboxamide moiety

Properties

IUPAC Name

N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-8-6-9(10(13)14-7-8)15-11(16)12(4-3-5-12)19(2,17)18/h6-7H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBWKONMBMQPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)NC(=O)C2(CCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide typically involves multiple steps:

    Bromination of 5-methylpyridine: The starting material, 5-methylpyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 2-bromo-5-methylpyridine.

    Formation of the cyclobutane ring: The brominated pyridine is then reacted with a suitable cyclobutane derivative, often through a cycloaddition reaction, to form the cyclobutane ring structure.

    Introduction of the methylsulfonyl group: The intermediate product is treated with a sulfonylating agent such as methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

    Formation of the carboxamide: Finally, the compound is converted into the carboxamide by reacting with an amine, typically under mild conditions to avoid decomposition of the sensitive groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the sulfonyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is studied for its potential anti-inflammatory and anticancer properties. Its structural features enable it to bind to specific enzymes and receptors, modulating their activity.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The brominated pyridine ring and the methylsulfonyl group play crucial roles in binding to active sites, while the cyclobutane carboxamide moiety provides structural rigidity. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide
  • N-(2-fluoro-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide
  • N-(2-iodo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide

Uniqueness

Compared to its analogs, N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in a variety of substitution reactions. Additionally, the methylsulfonyl group enhances its solubility and stability, making it a versatile compound for various applications.

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